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Compound of Interest

Compound Name: Flonoltinib maleate

Cat. No.: B13838645

Introduction

Flonoltinib maleate is an orally bioavailable, potent dual inhibitor of Janus-associated kinase 2
(JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1] Its mechanism involves preventing the
activation of the JAK/STAT signaling pathway and FLT3-mediated signaling, which are critical in
the pathogenesis of various hematological malignancies, including myeloproliferative
neoplasms (MPNs) and acute myeloid leukemia (AML).[2][3] Preclinical evaluation in murine
models is a critical step to determine the efficacy, safety, and
pharmacokinetic/pharmacodynamic profile of Flonoltinib maleate before clinical trials. These
application notes provide detailed protocols for establishing and utilizing murine xenograft
models to test the in vivo activity of this compound.

Mechanism of Action

Flonoltinib maleate selectively targets JAK2 and FLT3. Hyperactivation of JAK2, often due to
the JAK2V617F mutation, is a key driver of MPNs.[2] Flonoltinib maleate uniquely binds to the
pseudokinase (JH2) domain of JAK2, a distinct allosteric mechanism that contributes to its high
selectivity.[2] This inhibition blocks the downstream phosphorylation of STAT3 and STATS,
leading to reduced cell proliferation and induction of apoptosis. Its activity against FLT3, a
receptor tyrosine kinase often mutated in AML, provides a strong rationale for its investigation
in this disease context as well.[1]
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Caption: Flonoltinib maleate signaling pathway inhibition.

Quantitative Data Summary

Preclinical studies have demonstrated the potent in vivo efficacy of Flonoltinib maleate in
various murine models. The data below is summarized from key studies for easy comparison.

Table 1: In Vivo Efficacy of Flonoltinib Maleate in a Ba/F3-JAK2V617F Murine Model
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Median

Treatment Dose Administrat . Spleen
] Survival ] Reference
Group (mglkg) ion Weight (g)
(days)

Vehicle - p.o., bid 23 1.2 +0.2 [4]1[5]
Flonoltinib

15 p.o., bid 30 0.6+0.1 [4][5]
Maleate
Flonoltinib

30 p.o., bid 30 04+0.1 [4][5]
Maleate
Fedratinib 30 p.o., bid 31 05+0.1 [415]

Data from mice inoculated with Ba/F3-JAK2V617F-GFP cells and treated for 22 days.[4][5]

Table 2: In Vivo Efficacy in a Ba/F3-EPOR-JAK2V617F Murine Model

. White
o Median
Treatment Dose Administrat ] Blood Cell
] Survival Reference
Group (mgl/kg) ion Count
(days)
(109/L)

Vehicle - p.o., bid 11 350 £ 50 [5]
Flonoltinib

15 p.o., bid 18 150 + 30 [5]
Maleate
Flonoltinib )

30 p.o., bid 20 80 + 20 [5]
Maleate
Flonoltinib

45 p.o., bid 21 50 + 15 [5]
Maleate
Fedratinib 30 p.o., bid 19 100 + 25 [5]

Data from a more aggressive MPN model treated for 16 days.[5]

Table 3: In Vitro Inhibitory Activity of Flonoltinib Maleate

© 2025 BenchChem. All rights reserved.

3/11

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8901636/
https://www.researchgate.net/publication/359057748_Preclinical_studies_of_Flonoltinib_Maleate_a_novel_JAK2FLT3_inhibitor_in_treatment_of_JAK2-induced_myeloproliferative_neoplasms
https://pmc.ncbi.nlm.nih.gov/articles/PMC8901636/
https://www.researchgate.net/publication/359057748_Preclinical_studies_of_Flonoltinib_Maleate_a_novel_JAK2FLT3_inhibitor_in_treatment_of_JAK2-induced_myeloproliferative_neoplasms
https://pmc.ncbi.nlm.nih.gov/articles/PMC8901636/
https://www.researchgate.net/publication/359057748_Preclinical_studies_of_Flonoltinib_Maleate_a_novel_JAK2FLT3_inhibitor_in_treatment_of_JAK2-induced_myeloproliferative_neoplasms
https://pmc.ncbi.nlm.nih.gov/articles/PMC8901636/
https://www.researchgate.net/publication/359057748_Preclinical_studies_of_Flonoltinib_Maleate_a_novel_JAK2FLT3_inhibitor_in_treatment_of_JAK2-induced_myeloproliferative_neoplasms
https://pmc.ncbi.nlm.nih.gov/articles/PMC8901636/
https://www.researchgate.net/publication/359057748_Preclinical_studies_of_Flonoltinib_Maleate_a_novel_JAK2FLT3_inhibitor_in_treatment_of_JAK2-induced_myeloproliferative_neoplasms
https://www.researchgate.net/publication/359057748_Preclinical_studies_of_Flonoltinib_Maleate_a_novel_JAK2FLT3_inhibitor_in_treatment_of_JAK2-induced_myeloproliferative_neoplasms
https://www.researchgate.net/publication/359057748_Preclinical_studies_of_Flonoltinib_Maleate_a_novel_JAK2FLT3_inhibitor_in_treatment_of_JAK2-induced_myeloproliferative_neoplasms
https://www.researchgate.net/publication/359057748_Preclinical_studies_of_Flonoltinib_Maleate_a_novel_JAK2FLT3_inhibitor_in_treatment_of_JAK2-induced_myeloproliferative_neoplasms
https://www.researchgate.net/publication/359057748_Preclinical_studies_of_Flonoltinib_Maleate_a_novel_JAK2FLT3_inhibitor_in_treatment_of_JAK2-induced_myeloproliferative_neoplasms
https://www.researchgate.net/publication/359057748_Preclinical_studies_of_Flonoltinib_Maleate_a_novel_JAK2FLT3_inhibitor_in_treatment_of_JAK2-induced_myeloproliferative_neoplasms
https://www.researchgate.net/publication/359057748_Preclinical_studies_of_Flonoltinib_Maleate_a_novel_JAK2FLT3_inhibitor_in_treatment_of_JAK2-induced_myeloproliferative_neoplasms
https://www.benchchem.com/product/b13838645?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13838645?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

hodological licati
BENGHE ey cricn

Target Kinase IC50 (nM) Reference
JAK2 0.7 [1]
FLT3 4 [1]
JAK1 26 [1]
| JAK3 | 39 [[1] |

Experimental Workflow and Protocols

Atypical in vivo study workflow involves several key stages, from model selection and

establishment to treatment and endpoint analysis.
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Phase 1: Model Setup

1. Cell Line Culture

(e.g., Ba/F3-JAK2V617F)
arrow or

Patient Sample Prep (PDX)

2. Animal Acclimatization
(e.g., BALB/c nude, NSG)

3. Xenograft Implantation
(Intravenous Injection)

T

Phase 2: Treatmient & Monitoring

4. Tumor Engraftment Confirmation
& Randomization

A4

5. Treatment Initiation
(Vehicle, Flonoltinib, Control)

6. In-Life Monitoring
(Body Weight, Clinical Signs,
Tumor Burden if applicable)

|

T
T

Phase 3: Endpoint Analysis

7. Efficacy Assessment
(Survival Analysis)

8. Terminal Tissue Collection

(Spleen, Bone Marrow, Blood)

9. Ex Vivo Analysis
(Histology, Western Blot,
Flow Cytometry, CBC)

Click to download full resolution via product page

Caption: General experimental workflow for in vivo testing.
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Protocol 1: Cell Line-Derived Xenograft (CDX) Model for
Myeloproliferative Neoplasms (MPN)

This protocol is based on established methods for evaluating JAK2 inhibitors in vivo.[4][5]
1. Materials and Reagents:

e Cell Line: Ba/F3-JAK2V617F-GFP cells.

e Animals: 6-8 week old female BALB/c-nude mice.

o Reagents: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Hank's
Balanced Salt Solution (HBSS).

o Test Article: Flonoltinib maleate, vehicle control (e.g., 0.5% methylcellulose), positive
control (e.g., Fedratinib).

2. Procedure:

o Cell Culture: Culture Ba/F3-JAK2V617F-GFP cells in RPMI-1640 supplemented with 10%
FBS and 1% Penicillin-Streptomycin.

e Animal Acclimatization: Allow mice to acclimate for at least one week before the experiment.
o Cell Preparation & Injection:
o Harvest cells during the logarithmic growth phase.

o Wash cells twice with sterile HBSS and resuspend to a final concentration of 15 x 106
cells/mL.

o Inject 200 uL of the cell suspension (3.0 x 106 cells) intravenously (i.v.) via the tail vein into
each mouse.

¢ Randomization and Treatment:

o Three days post-injection, randomize mice into treatment groups (n=7-10 per group).
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o Prepare Flonoltinib maleate and control articles at the desired concentrations (e.g., 15
mg/kg, 30 mg/kg).

o Administer treatment orally (p.o.) twice daily (bid) for the duration of the study (e.g., 22
days).

e Monitoring and Endpoints:

o Monitor mice daily for clinical signs of disease (e.g., weight loss, ruffled fur, lethargy).

[e]

Record survival data to generate Kaplan-Meier curves.

o

At the end of the treatment period, euthanize a subset of mice (n=6) from each group.

[¢]

Measure and weigh the spleens.

o

Collect blood for Complete Blood Count (CBC) analysis.

[e]

Collect tissues (spleen, bone marrow) for histology and pharmacodynamic analysis.

Protocol 2: Patient-Derived Xenograft (PDX) Model for
Acute Myeloid Leukemia (AML)

This protocol is a general guideline for establishing AML PDX models, which are highly relevant
for testing dual JAK2/FLT3 inhibitors.[6][7]

1. Materials and Reagents:

» Patient Samples: Mononuclear cells isolated from bone marrow or peripheral blood of AML
patients.

e Animals: 6-8 week old highly immunodeficient mice (e.g., NOD.Cg-Prkdcscid
12rgtm1Wijl/SzJ, or NSG™ mice). NSG-SGM3 mice, which express human cytokines, can
enhance engraftment.[6]

o Reagents: HBSS, Ficoll-Paque, appropriate human cell culture media.

o Test Article: Flonoltinib maleate and vehicle control.
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2. Procedure:

o Animal Preparation: Sub-lethally irradiate mice (e.g., 250 cGy) 24 hours prior to cell injection
to facilitate engraftment.

e Cell Preparation and Injection:

o Thaw or freshly isolate primary AML cells.

o Resuspend cells in sterile HBSS or PBS.

o Inject 1-10 x 106 cells intravenously into each irradiated mouse.
« Engraftment Monitoring:

o Beginning 4-6 weeks post-injection, monitor for engraftment by analyzing peripheral blood
for the presence of human CD45+ cells via flow cytometry.

o Once engraftment reaches a predetermined level (e.g., >1% hCD45+ cells), randomize
mice into treatment groups.

e Treatment and Monitoring:
o Administer Flonoltinib maleate or vehicle as described in Protocol 1.
o Monitor animal health and peripheral blood chimerism weekly.

e Endpoint Analysis:
o The primary endpoint is typically survival.

o At termination, collect bone marrow, spleen, and peripheral blood to assess leukemic
burden (percentage of hCD45+ cells) by flow cytometry and histology.

Protocol 3: Pharmacodynamic (PD) Assessment by
Western Blot
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This protocol assesses target engagement by measuring the phosphorylation status of
downstream effectors like STAT3 and STAT5.[5]

1. Materials and Reagents:
o Samples: Spleen or bone marrow tissues collected from treated and control mice.

o Reagents: RIPA lysis buffer, protease and phosphatase inhibitor cocktails, protein
quantification assay (e.g., BCA), primary antibodies (anti-p-STAT3, anti-STAT3, anti-p-
STATS5, anti-STAT5), HRP-conjugated secondary antibodies, ECL substrate.

2. Procedure:
e Protein Extraction:

o Homogenize snap-frozen tissue samples in ice-cold RIPA buffer containing protease and
phosphatase inhibitors.

o Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
o Collect the supernatant containing the protein lysate.

» Protein Quantification: Determine the protein concentration of each lysate using a BCA
assay.

e SDS-PAGE and Western Blot:
o Load equal amounts of protein (e.g., 20-30 pg) per lane onto an SDS-PAGE gel.
o Separate proteins by electrophoresis and transfer them to a PVDF membrane.
e Immunoblotting:
o Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

o Incubate the membrane with primary antibodies overnight at 4°C.
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o Wash the membrane and incubate with the appropriate HRP-conjugated secondary
antibody for 1 hour at room temperature.

e Detection:
o Wash the membrane again and apply ECL substrate.
o Visualize protein bands using a chemiluminescence imaging system.

o Quantify band intensity to determine the ratio of phosphorylated protein to total protein. A
reduction in this ratio in Flonoltinib-treated samples indicates effective target inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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